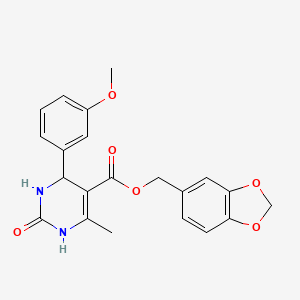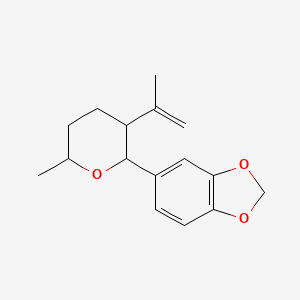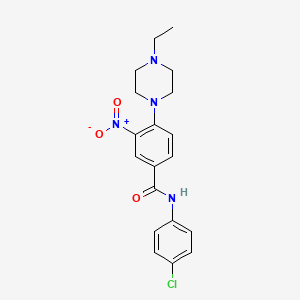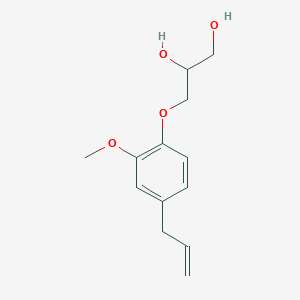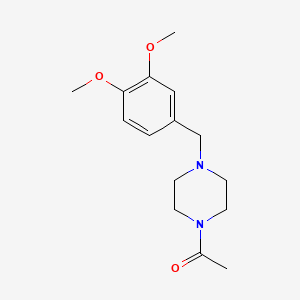![molecular formula C23H23N3O2S2 B4965297 N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2-ethylphenyl)thiourea](/img/structure/B4965297.png)
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2-ethylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2-ethylphenyl)thiourea, also known as L-754,394, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective inhibitor of the enzyme p38 MAP kinase, which plays a critical role in the regulation of cellular responses to stress and inflammation.
Aplicaciones Científicas De Investigación
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2-ethylphenyl)thiourea has been extensively studied for its potential applications in scientific research. This compound has been shown to selectively inhibit the p38 MAP kinase pathway, which is involved in the regulation of various cellular processes, including inflammation, apoptosis, and cell differentiation. As a result, this compound has been used as a tool compound to investigate the role of p38 MAP kinase in various disease models, including cancer, arthritis, and neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2-ethylphenyl)thiourea involves the selective inhibition of the p38 MAP kinase pathway. This compound binds to the ATP-binding site of p38 MAP kinase, preventing the phosphorylation of downstream substrates. As a result, the activation of various transcription factors, including NF-κB and AP-1, is inhibited, leading to the suppression of inflammation and cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in various disease models. This compound has been shown to inhibit the growth and proliferation of cancer cells, reduce the severity of arthritis, and improve cognitive function in neurodegenerative diseases. Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines, including TNF-α and IL-1β, and increase the production of anti-inflammatory cytokines, including IL-10.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2-ethylphenyl)thiourea has several advantages for lab experiments. This compound is a selective inhibitor of the p38 MAP kinase pathway, allowing for the investigation of the specific role of this pathway in various disease models. Additionally, this compound has been extensively studied, and its effects on various cellular processes have been well-characterized. However, there are also limitations to the use of this compound in lab experiments. This compound is a potent inhibitor of the p38 MAP kinase pathway, and its effects may not be specific to this pathway. Additionally, the use of this compound may be limited by its solubility and stability in aqueous solutions.
Direcciones Futuras
There are several future directions for the investigation of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2-ethylphenyl)thiourea. One potential direction is the investigation of the role of this compound in the regulation of immune cell function. This compound has been shown to modulate the production of cytokines by immune cells, and further investigation of its effects on immune cell function may lead to the development of novel immunomodulatory therapies. Additionally, the investigation of the effects of this compound in combination with other targeted therapies may lead to the development of more effective treatments for various diseases. Finally, the investigation of the pharmacokinetics and toxicity of this compound in animal models may provide valuable information for the development of clinical trials.
Métodos De Síntesis
The synthesis of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2-ethylphenyl)thiourea involves the reaction of 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)aniline with 2-ethylphenyl isothiocyanate in the presence of a base. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product. The synthesis of this compound has been reported in several publications, and the purity and yield of the product can be optimized through various purification methods.
Propiedades
IUPAC Name |
1-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-3-(2-ethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S2/c1-2-17-7-3-5-9-21(17)25-23(29)24-19-11-13-20(14-12-19)30(27,28)26-16-15-18-8-4-6-10-22(18)26/h3-14H,2,15-16H2,1H3,(H2,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGSZYVWIRHKKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-tricyclo[4.3.1.1~3,8~]undec-3-yl-2-thiophenecarboxamide](/img/structure/B4965219.png)
![7-{(4-ethoxy-3-methylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B4965224.png)

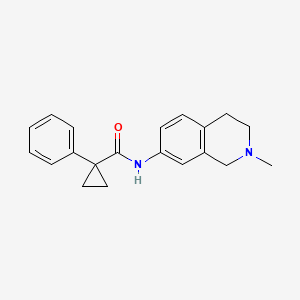
![1-[2-(4-chlorophenyl)ethyl]-N-(1H-indol-4-ylmethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B4965241.png)
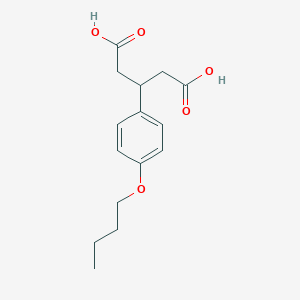
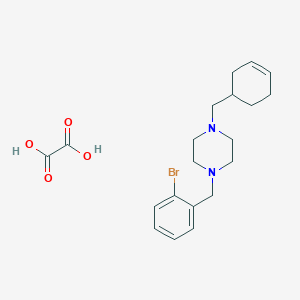
![4-[2-(4-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene](/img/structure/B4965264.png)
